molecular formula C3H3N5S B2864315 2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione CAS No. 13728-26-2

2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione

Cat. No. B2864315
CAS RN: 13728-26-2
M. Wt: 141.15
InChI Key: RMKPOJHJDOHHDD-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .


Chemical Reactions Analysis

Triazoles have been used in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. For example, some triazoles exhibit weak luminescent properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds similar to 2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione have been synthesized and evaluated for potential antimicrobial and antitumor activities. For instance, a study synthesized derivatives like 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives, assessing their antimicrobial activity. However, these compounds showed limited antitumor activity (Said et al., 2004).

Antimicrobial Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and displayed significant antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Pharmacological Activities

  • A study on 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 5,6-dihydro-3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles revealed significant anti-inflammatory, analgesic, antioxidant, and antimicrobial activities in some of the tested compounds (Chidananda et al., 2012).

Novel Heterocyclic Systems

  • Research has been conducted on synthesizing novel heterocyclic systems like 7-Methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, indicating the ongoing exploration of new compounds in this class for various applications (Labanauskas et al., 2004).

Spectroscopic and Luminescent Properties

  • The synthesized compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione was analyzed for its photophysical properties, indicating potential applications in material sciences (Nadeem et al., 2017).

Organic Electronics and Optoelectronics

  • Triazatruxene-based materials, which are related to triazole derivatives, have been extensively studied for their applications in organic electronics, optoelectronics, and other related fields (Xiangchun et al., 2016).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of new synthetic methods and the exploration of new applications for these compounds are active areas of research .

properties

IUPAC Name

2,5-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c9-3-7-6-2-4-1-5-8(2)3/h1H,(H,7,9)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKPOJHJDOHHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=S)N2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

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